4-(tert-Butyl)-N-(p-tolyl)aniline
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Overview
Description
4-(tert-Butyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of anilines It features a tert-butyl group attached to the fourth carbon of the benzene ring and a p-tolyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(p-tolyl)aniline typically involves the reaction of p-toluidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-(p-tolyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-(tert-Butyl)-N-(p-tolyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the p-tolyl group.
N-(p-Tolyl)aniline: Similar structure but lacks the tert-butyl group.
4-tert-Butylphenol: Contains a tert-butyl group but is a phenol rather than an aniline.
Uniqueness
4-(tert-Butyl)-N-(p-tolyl)aniline is unique due to the presence of both tert-butyl and p-tolyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-methylaniline |
InChI |
InChI=1S/C17H21N/c1-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(2,3)4/h5-12,18H,1-4H3 |
InChI Key |
PPFUTRGZPQCEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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